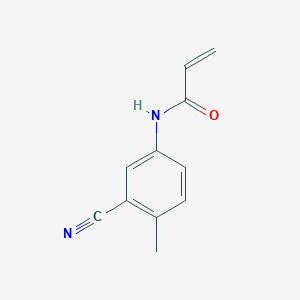

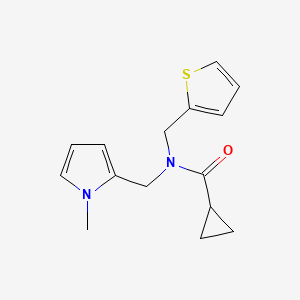

5-(4-溴苯基)-2,2-二甲基-3,4-二氢-2H-吡咯鎓-1-醇盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

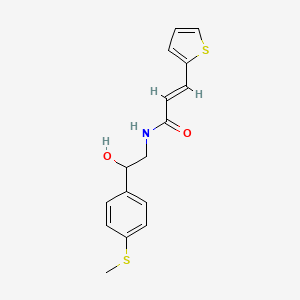

The compound “5-(4-bromophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate” is a pyrrolium derivative. Pyrrolium is a type of organic compound that contains a five-membered ring with one oxygen atom and one positive charge . The “5-(4-bromophenyl)” part indicates that a bromophenyl group is attached to the 5th position of the pyrrolium ring .

科学研究应用

铃木型 C-C 偶联中的催化剂

该化合物参与合成用于铃木交叉偶联反应的高活性钯催化剂。这些催化剂可有效偶联苯硼酸与活性和非活性芳基溴化物,展示了该化合物在有机合成中促进碳碳键形成中的效用 (Mazet 和 Gade,2001)。

与氢卤酸的反应性

研究表明,5-(4-溴苯基)-2,2-二甲基-3,4-二氢-2H-吡咯鎓-1-醇盐可以与氢卤酸进一步加成,生成 2-取代的 4-卤代-4,5-二氢-3H-吡咯鎓离子。这种反应性对于理解吡咯鎓离子和其衍生物在各种反应环境中的化学行为具有重要意义 (Sigalov 等人,1994)。

光物理性质

该化合物的衍生物因其光物理性质而受到研究,有助于理解发光材料。这些研究可以为设计具有光电和光伏潜在应用的新材料提供信息 (Zhang 和 Tieke,2008)。

晶体结构分析

已经阐明了相关的溴苯基吡咯烷衍生物的晶体结构,提供了对其构象偏好和分子间相互作用的见解。这种结构分析是开发具有所需物理和化学性质的药物和材料的基础 (Nirmala 等人,2009)。

作用机制

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities , indicating that they may target specific enzymes or receptors in these pathogens.

Mode of Action

It’s worth noting that many pyrazole derivatives have been found to interact with their targets, leading to changes in the biological functions of these targets . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .

Biochemical Pathways

For instance, they can influence the production of reactive oxygen species (ROS) and other free radicals, which are produced through routine metabolic pathways . Overexpression of ROS has been linked to disease development .

Result of Action

Some pyrazoline derivatives have been found to exhibit neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain . These effects can lead to behavioral changes and impairments in body movement .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by the reaction conditions . The reaction conditions can affect the stability of the organoboron reagent used in the process, which in turn can influence the efficacy of the resulting compound .

属性

IUPAC Name |

5-(4-bromophenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)8-7-11(14(12)15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBIUILQKOKSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=[N+]1[O-])C2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)

![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)

![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)